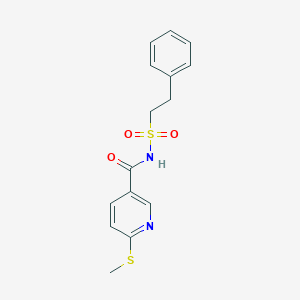![molecular formula C14H10FNO4S2 B2376833 [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-fluorobenzoate CAS No. 478049-54-6](/img/structure/B2376833.png)
[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated compounds like “[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-fluorobenzoate” often involves the use of fluorinase, an enzyme that catalyzes the conversion of inorganic NaF into fluorinated compounds . In addition, mesoporous silica nanoparticles have been functionalized with amino groups to react with N-succinimidyl 4-[18 F]fluorobenzoate, anchoring the 18 F positron emission isotope using a novel and easy labeling strategy .Chemical Reactions Analysis
Fluorinated compounds, including “[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-fluorobenzoate”, can undergo enzymatic defluorination . This process involves the cleavage of C–F bonds, which have the highest dissociation energy found in organic compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Microbiological Activity
One study focused on synthesizing various compounds, including derivatives of 2-oxo-2H-chromen-2-one, which are structurally related to (E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino 4-fluorobenzoate. These compounds were tested for microbiological activity against a range of bacterial species, revealing significant activity in some cases (Daci-Ajvazi, Govori, & Omeragiq, 2011).
Synthesis of Fluorine-Containing Compounds
Another research explored the synthesis of fluorine-containing thiadiazolotriazinones, demonstrating their potential as antibacterial agents. The study highlights the role of fluorine and fluorobenzene groups, which are integral to (E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino 4-fluorobenzoate, in the development of new biologically active molecules (Holla, Bhat, & Shetty, 2003).
Synthesis and Anti-Lung Cancer Activity
Another study investigated the synthesis of fluorobenzo[b]pyran derivatives and their treatment on different human cancer cell lines, including lung cancer. The compounds exhibited anticancer activity at low concentrations, suggesting the potential therapeutic applications of such fluorine-substituted compounds (Hammam et al., 2005).
Methylglyoxal Research
Methylglyoxal, a highly reactive compound similar in reactivity to the compound , has been studied for its formation in food and organisms. This research is relevant as it demonstrates the complex biochemical interactions and potential biological impacts of reactive molecular structures (Nemet, Varga-Defterdarović, & Turk, 2006).
Synthesis and Reaction-Based Fluorescent Probe Development
The development of a reaction-based fluorescent probe for discrimination of thiophenols highlights the importance of specific molecular interactions in developing sensitive detection techniques for various compounds. This is relevant to the study of (E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino 4-fluorobenzoate, given its potential for complex molecular interactions (Wang et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
The future directions in the study of fluorinated compounds like “[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-fluorobenzoate” could involve further exploration of their enzymatic defluorination . This could lead to a better understanding of the mechanisms involved in these reactions and potentially pave the way for new applications in various fields.
Eigenschaften
IUPAC Name |
[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-fluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4S2/c15-10-3-1-9(2-4-10)13(17)20-16-12-6-8-22(18,19)14-11(12)5-7-21-14/h1-5,7H,6,8H2/b16-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENDMTCYEGNXJM-FOWTUZBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=NOC(=O)C3=CC=C(C=C3)F)C=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CS(=O)(=O)C2=C(/C1=N/OC(=O)C3=CC=C(C=C3)F)C=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24824600 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-((6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide](/img/structure/B2376752.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2376754.png)
![2-(2,4-Dimethylphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2376755.png)
![[4-(1,3-Benzothiazol-2-yl)phenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2376757.png)
![4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride](/img/structure/B2376758.png)

![6-ethyl 3-methyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2376760.png)
![6-methyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2376762.png)
![1-(3-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2376766.png)
![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol](/img/structure/B2376768.png)
![methyl 3-[6-[(2-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2376770.png)


![N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2376773.png)